3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo-
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Overview
Description
3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The benzoxazole moiety can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorobenzoyl)propionic acid
- 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
Uniqueness
Compared to similar compounds, 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid is unique due to the presence of both the fluorobenzoyl and oxobenzoxazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
648410-54-2 |
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Molecular Formula |
C17H12FNO5 |
Molecular Weight |
329.28 g/mol |
IUPAC Name |
3-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H12FNO5/c18-12-4-2-1-3-11(12)16(22)10-5-6-13-14(9-10)24-17(23)19(13)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21) |
InChI Key |
GHUABJSJLDUSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)CCC(=O)O)F |
Origin of Product |
United States |
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